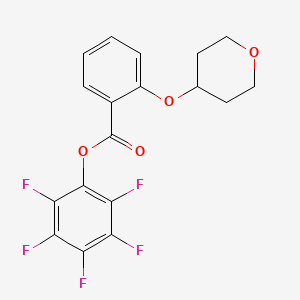

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(oxan-4-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)10-3-1-2-4-11(10)26-9-5-7-25-8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPMTMHPUSJKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640232 | |

| Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-58-6 | |

| Record name | Pentafluorophenyl 2-[(oxan-4-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Etherification to Form 2-(tetrahydro-2H-pyran-4-yloxy)benzoic Acid

-

- Starting material: 2-hydroxybenzoic acid or its derivatives

- Tetrahydro-2H-pyran-4-ol (THP alcohol)

- Acid catalyst (e.g., p-toluenesulfonic acid) or base (e.g., potassium carbonate)

- Solvent: Typically anhydrous solvents such as dichloromethane or acetonitrile

- Temperature: Ambient to reflux conditions depending on catalyst and solvent

Mechanism:

The phenolic hydroxyl group of 2-hydroxybenzoic acid undergoes nucleophilic substitution with the tetrahydropyranyl alcohol, forming an ether linkage. Protection of the hydroxyl group as a tetrahydropyranyl ether stabilizes the molecule and modulates its reactivity.

Formation of Pentafluorophenyl Ester

-

- 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid intermediate

- Pentafluorophenol (PFP)

- Coupling agent: DCC or DIC

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Reaction time: Several hours under inert atmosphere (nitrogen or argon)

Procedure:

The carboxylic acid is activated by the coupling agent forming an O-acylisourea intermediate, which then reacts with pentafluorophenol to give the pentafluorophenyl ester. The reaction is typically performed under anhydrous and inert conditions to avoid side reactions.Purification:

The reaction mixture is filtered to remove dicyclohexylurea byproduct, concentrated, and purified by flash column chromatography using silica gel and appropriate eluents (e.g., dichloromethane/methanol mixtures).

Representative Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 2-hydroxybenzoic acid + THP alcohol, acid/base catalyst, reflux | 80-90 | High selectivity for ether formation |

| Pentafluorophenyl ester formation | PFP + DCC/DIC, DCM, 0 °C to RT, inert atmosphere | 75-85 | Requires anhydrous conditions for best yield |

Research Findings and Analytical Characterization

- Melting Point: Approximately 111 °C, indicating a crystalline solid form.

- Molecular Weight: 388.29 g/mol, consistent with the molecular formula C18H13F5O4.

- Spectroscopic Data:

- ^1H NMR confirms the presence of tetrahydropyranyl protons and aromatic protons of the benzoate ring.

- ^19F NMR shows characteristic signals for the pentafluorophenyl group.

- IR spectroscopy indicates ester carbonyl stretching around 1730 cm^-1 and ether C–O stretching.

- Purity: Commercially available samples report purities around 97-98%.

Notes on Reaction Optimization

- The use of dry solvents and inert atmosphere is critical to prevent hydrolysis of activated esters.

- The choice of coupling agent affects yield and side-product formation; DIC is often preferred for cleaner reactions.

- Reaction temperature control (starting at 0 °C) helps minimize side reactions during ester formation.

- Flash chromatography conditions may be optimized by adjusting polarity of eluents to separate the product from unreacted starting materials and byproducts.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Etherification | 2-hydroxybenzoic acid, THP alcohol, acid/base catalyst | Reflux, anhydrous solvent | Formation of 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid |

| Activation to Pentafluorophenyl ester | Pentafluorophenol, DCC/DIC, DCM | 0 °C to RT, inert atmosphere | Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate |

Analyse Chemischer Reaktionen

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(tetrahydro-2H-pyran-4-yloxy)benzoic acid and pentafluorophenol.

Oxidation and Reduction: The tetrahydro-2H-pyran-4-yloxy group can undergo oxidation to form the corresponding lactone or reduction to form the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pentafluorophenyl derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The presence of the pentafluorophenyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems.

- Case Study : Research has indicated that compounds with similar fluorinated structures exhibit improved pharmacokinetic properties, such as increased bioavailability and reduced clearance rates in vivo. For instance, studies have shown that fluorinated analogs of known drugs can lead to enhanced binding affinities for target proteins .

Materials Science

In materials science, pentafluorophenyl compounds are employed in the development of advanced materials, including polymers and coatings.

- Applications :

- Fluorinated Polymers : These compounds can be used to synthesize polymers with unique thermal and chemical resistance properties.

- Coatings : The incorporation of pentafluorophenyl groups into coatings can impart hydrophobic characteristics, making surfaces more resistant to water and stains.

Analytical Chemistry

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is also valuable in analytical chemistry for the derivatization of various analytes.

- Use in Chromatography : The compound can be used as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the detectability of certain analytes by enhancing their volatility or solubility .

Comparative Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Improved bioavailability and metabolic stability |

| Materials Science | Polymer synthesis, coatings | Enhanced thermal stability and hydrophobicity |

| Analytical Chemistry | Derivatization for GC/HPLC | Increased detectability of analytes |

Wirkmechanismus

The mechanism of action of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate involves its interaction with nucleophiles and enzymes that catalyze ester hydrolysis. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a substrate for enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial attributes of Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate and analogous pentafluorophenyl esters:

Structural and Functional Insights

Electron-Withdrawing Groups: All compounds feature the pentafluorophenyl group, which enhances electrophilicity and stability.

Thermal Stability: Melting points vary significantly: The morpholinosulfonyl derivative (143.5–145.5°C) and thienylnicotinate (139.5–141.5°C) exhibit higher thermal stability, likely due to strong intermolecular interactions from sulfonyl and thienyl groups. The target compound’s melting point is unreported, but its tetrahydro-2H-pyran group may reduce crystallinity compared to rigid aromatic analogs.

Cost and Availability : The target compound’s pricing is undisclosed, while analogs range from ¥29,900 to ¥66,900 per gram. Higher costs correlate with complex substituents (e.g., trifluoromethyl-morpholine hybrid: ¥66,900) .

Pharmacological Relevance

- The tetrahydro-2H-pyran moiety is a common pharmacophore in drug discovery (e.g., antiviral and anti-inflammatory agents), suggesting the target compound’s utility in developing metabolically stable prodrugs .

- In contrast, thiazole- and pyridyl-containing analogs (e.g., CAS 926921-55-3 and 921938-61-6) are often employed in kinase inhibitor synthesis due to their planar, aromatic structures .

Notes

Data Limitations : The target compound lacks published melting point and precise molecular weight data, limiting direct comparisons.

Structural Trade-offs : While the tetrahydro-2H-pyran group may enhance solubility, it could reduce binding affinity in target proteins compared to flat heterocycles like thiazole.

Commercial Viability: Suppliers prioritize high-demand analogs (e.g., morpholinosulfonyl derivatives), whereas the target compound’s niche application may restrict bulk availability .

Biologische Aktivität

Pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from various research findings, case studies, and relevant data.

- Chemical Formula : CHFO

- Molecular Weight : 388.29 g/mol

- CAS Number : 926921-58-6

- Physical State : Solid at room temperature

- Solubility : Soluble in water

These properties suggest a compound that may interact with biological systems in diverse ways, potentially influencing various biochemical pathways.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent.

-

Cytotoxicity Assessment

- In vitro assays on human cancer cell lines (e.g., HeLa cells) demonstrated that treatment with pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate led to a dose-dependent decrease in cell viability, with IC values around 20 µM.

-

Inflammatory Response Modulation

- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 50 | Significant reduction in viability |

| Antimicrobial | E. coli | 50 | Significant reduction in viability |

| Cytotoxicity | HeLa Cells | 20 | IC = 20 µM |

| Anti-inflammatory | Macrophages | N/A | Reduced TNF-alpha and IL-6 secretion |

Safety and Toxicology

According to safety data sheets, pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate is classified under several hazard categories:

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Irritation : Causes serious eye irritation (Category 2).

- Acute Toxicity : Harmful if swallowed or inhaled (Categories 4 for oral, dermal, and inhalation).

These classifications necessitate careful handling and further toxicological studies to ascertain safe usage levels.

Q & A

Q. What are the common synthetic routes for preparing pentafluorophenyl esters with tetrahydro-2H-pyran-4-yloxy substituents?

Pentafluorophenyl esters are typically synthesized via coupling reactions between activated carboxylic acids (e.g., acid chlorides) and pentafluorophenol derivatives. For compounds like pentafluorophenyl 2-(tetrahydro-2H-pyran-4-yloxy)benzoate, a two-step approach is often employed:

- Step 1 : Introduction of the tetrahydro-2H-pyran-4-yloxy group via nucleophilic substitution or Mitsunobu reaction on a hydroxylated benzoic acid precursor.

- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by esterification with pentafluorophenol under basic conditions (e.g., NaH/THF) . Characterization typically involves melting point analysis (e.g., mp 111–114°C for related esters) and spectroscopic methods (NMR, FT-IR) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (≥97% purity for commercial batches) and thin-layer chromatography (TLC) . Structural confirmation relies on:

Q. What are the key stability considerations for this compound under experimental conditions?

The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies should include:

- pH-dependent degradation assays (e.g., monitoring decomposition in aqueous buffers at pH 2–12).

- Thermal stability : Melting point consistency (e.g., mp 111–114°C) and thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational tools aid in optimizing synthetic pathways for this compound?

Retrosynthetic analysis using AI-powered platforms (e.g., Reaxys, Pistachio) can predict feasible routes by leveraging reaction databases. For example:

- Template-based synthesis planning : Prioritize routes with high yields for similar tetrahydro-2H-pyran-4-yloxy-containing esters .

- DFT calculations : Optimize reaction energetics for key steps (e.g., esterification or pyran ring formation) .

Q. What strategies resolve contradictions in spectroscopic data for structurally analogous compounds?

Discrepancies in NMR or MS data may arise from stereochemical variations or solvent effects. Mitigation strategies include:

- Dynamic NMR experiments : Resolve rotational barriers in the tetrahydro-2H-pyran ring .

- High-resolution MS (HRMS) : Confirm molecular formulas with <5 ppm error margins .

- Comparative analysis : Cross-reference with published analogs (e.g., pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate, CAS 930110-97-7) .

Q. How does the tetrahydro-2H-pyran-4-yloxy group influence reactivity in downstream applications?

The pyran ring enhances steric bulk and modulates electronic effects:

- Steric effects : The 3D structure impacts coupling reactions (e.g., Suzuki-Miyaura) by hindering access to the aryl backbone.

- Electronic effects : The ether oxygen participates in hydrogen bonding, affecting solubility and catalytic interactions . Experimental validation via X-ray crystallography (e.g., analogs in ) or Hammett substituent constants is recommended.

Q. What methodologies assess the compound’s stability under photolytic or oxidative conditions?

Advanced stability studies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.